3-Azido-2-fluoropyridine

Descripción general

Descripción

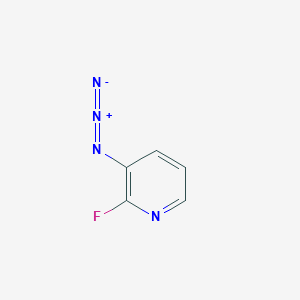

3-Azido-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C5H3FN4 It is characterized by the presence of an azido group (-N3) and a fluorine atom attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-fluoropyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with sodium azide. For instance, 2-fluoropyridine can be reacted with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group at the 3-position undergoes efficient [3+2] cycloaddition with terminal alkynes under Cu(I) catalysis, forming 1,4-disubstituted triazoles. This reaction is central to its utility in bioconjugation and radiopharmaceutical synthesis.

Key Findings :

-

Reaction Efficiency : Yields exceed 80% in optimized conditions (CuSO₄/Na ascorbate, THPTA ligand, DMF/H₂O) .

-

Substrate Scope : Compatible with alkynes bearing ketones, alcohols, amines, and aryl groups. For example:

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CuSO₄/Na ascorbate + THPTA | |

| Solvent | DMF/H₂O (1:1) | |

| Temperature | 25–50°C | |

| Reaction Time | 0.5–2 h |

Rhodium-Catalyzed Denitrogenative Transformations

Under microwave irradiation, 3-azido-2-fluoropyridine participates in Rh-catalyzed denitrogenative reactions to form nitrogen-rich heterocycles.

Key Pathways :

-

Ring Opening : Generates Rh-carbenoid intermediates, which react with nitriles or enol ethers to yield N-fluoroalkyl imidazoles or pyrroles .

-

Annulation : Reacts with 1,3-dienes via [4+3] cycloaddition to form N-fluoroalkyl azepines .

Example Reaction :

Comparative Reactivity with Analogues

The fluorine atom at the 2-position electronically deactivates the pyridine ring, moderating reactivity compared to non-fluorinated azidopyridines:

| Compound | Reaction Rate (CuAAC) | Thermal Decomposition Onset |

|---|---|---|

| This compound | Moderate | 120°C |

| 3-Azidopyridine | Fast | 90°C |

| 4-Azido-3-fluoropyridine | Slow | 110°C |

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Azido-2-fluoropyridine serves as a versatile building block in organic synthesis, particularly in:

- Click Chemistry : It is widely used in click chemistry to form stable triazole linkages with alkynes, enhancing the development of bioconjugates and polymers .

- Synthesis of Fluorinated Compounds : The compound is integral in developing novel fluorinated materials that exhibit unique properties beneficial for various applications.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antiviral and Anticancer Activity : Research indicates that derivatives of 3-azido compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, phosphoramidates derived from 3'-azido-2',3'-dideoxy-5-fluorouridine have shown promising results against HeLa (cervical), KB (oral), and MCF-7 (breast) cancer cells .

Table 1: Cytotoxic Activity of 3-Azido Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Phosphoramidate 13 | HeLa | 5.0 |

| Phosphoramidate 17 | KB | 4.2 |

| Phosphoramidate 13 | MCF-7 | 6.1 |

This table summarizes the cytotoxic effects observed in studies involving various derivatives of azido compounds.

Materials Science

In materials science, this compound is utilized for:

- Development of Functional Materials : Its unique chemical properties allow it to be used in synthesizing new materials with enhanced physical and biological properties, making it suitable for agricultural applications such as herbicides and insecticides .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of phosphoramidates derived from azido compounds on human cancer cell lines. The results indicated that specific substitutions on the azido derivatives significantly enhanced their interaction with cellular targets, leading to improved anticancer activity .

Case Study 2: Click Chemistry Applications

Research demonstrated the efficacy of this compound in click chemistry reactions, showcasing its ability to react efficiently with alkynes to form stable triazole products. This application is crucial for developing bioconjugates used in drug delivery systems .

Mecanismo De Acción

The mechanism of action of 3-Azido-2-fluoropyridine is primarily related to its azido group, which can participate in various chemical reactions. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, a reaction catalyzed by copper(I) ions. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .

Comparación Con Compuestos Similares

4-Azido-3-fluoropyridine: Another halogenated azidopyridine with similar reactivity but different substitution pattern.

2-Azido-3-fluoropyridine: Similar structure but with the azido and fluorine groups swapped positions.

Uniqueness: 3-Azido-2-fluoropyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both an azido group and a fluorine atom on the pyridine ring provides a combination of electronic effects that can be exploited in various chemical transformations and applications .

Actividad Biológica

3-Azido-2-fluoropyridine (CHFN) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and antiviral applications. This article synthesizes current findings regarding its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

This compound is characterized by the presence of an azido group (-N₃) and a fluorine atom attached to the pyridine ring. The incorporation of fluorine is known to enhance the biological properties of compounds by improving their lipophilicity and metabolic stability .

Synthetic Methods

Several synthetic pathways have been developed for this compound, often involving the fluorination of pyridine derivatives followed by azidation. A notable method includes the use of vinyl azides in a fluorocyclization reaction, which allows for the efficient formation of azido heterocycles under mild conditions .

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its anti-cancer and anti-viral properties.

Anti-Cancer Activity

Recent studies have evaluated various derivatives of 3-azido compounds for their cytotoxic effects against human cancer cell lines. For instance, phosphoramidates derived from 3'-azido-2',3'-dideoxy-5-fluorouridine exhibited significant cytotoxicity against HeLa (cervical), KB (oral), and MCF-7 (breast) cancer cells . The highest activity was noted in compounds with specific substitutions that enhanced their interaction with cellular targets.

Table 1: Cytotoxic Activity of 3-Azido Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Phosphoramidate 13 | HeLa | 5.0 |

| Phosphoramidate 17 | KB | 4.2 |

| Phosphoramidate 13 | MCF-7 | 6.1 |

Data adapted from relevant studies on azido derivatives .

Anti-Viral Activity

The anti-HIV activity of azido compounds has been a significant area of research. Studies indicate that certain azido derivatives can inhibit HIV replication effectively, possibly through mechanisms involving interference with viral reverse transcriptase . The stability and bioavailability of these compounds are critical for their efficacy, leading to ongoing investigations into prodrug strategies that enhance their delivery within biological systems.

Case Studies

-

Case Study: Antiviral Efficacy

In a study examining the antiviral potential of various azido compounds, it was found that this compound showed promising results against HIV strains in vitro. The compound's mechanism was linked to its ability to disrupt viral replication processes without significant toxicity to host cells . -

Case Study: Cancer Cell Targeting

A series of experiments conducted on modified derivatives demonstrated enhanced cytotoxicity in breast cancer cell lines when compared to non-modified counterparts. The introduction of an azido group was crucial for increasing the selectivity and potency against cancer cells, suggesting a potential pathway for drug development targeting specific tumor types .

Propiedades

IUPAC Name |

3-azido-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJMGTKGDXFYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631093 | |

| Record name | 3-Azido-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864866-10-4 | |

| Record name | 3-Azido-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.